molecular formula C12H25N3 B3380774 N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine CAS No. 205059-38-7

N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine

Cat. No.: B3380774
CAS No.: 205059-38-7
M. Wt: 211.35 g/mol
InChI Key: HBYABCRZKRAJCW-UHFFFAOYSA-N
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Description

Significance of Piperidine-Based Diamines in Contemporary Chemical Synthesis and Materials Science

Piperidine-based diamines are crucial building blocks in modern chemical synthesis due to their versatile reactivity and the unique structural properties they impart to larger molecules. The piperidine (B6355638) moiety is a prevalent scaffold in numerous pharmaceuticals, agrochemicals, and alkaloids. wikipedia.orgijnrd.orgycdehongchem.com

In the realm of chemical synthesis , piperidine derivatives are instrumental as catalysts and synthetic intermediates. wikipedia.org They are often employed in the synthesis of more complex molecules. researchgate.net For instance, piperidine itself is widely used to convert ketones to enamines, which are key intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.org The diamine nature of compounds like N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine offers multiple reactive sites, allowing for the construction of intricate molecular architectures.

In materials science , the properties of piperidine-based compounds are harnessed for various applications. They can act as cross-linking agents in the production of polymers, enhancing the strength and stiffness of the resulting materials. ycdehongchem.com This is particularly valuable in the automotive and aerospace industries where high-performance plastics are required. ycdehongchem.com Furthermore, some piperidine derivatives are utilized as accelerators in the vulcanization of rubber, improving the efficiency of the process and the physical properties of the final product. wikipedia.orgycdehongchem.com The diamine structure can also play a role in the formation of coordination polymers and metal-organic frameworks (MOFs), materials with applications in gas storage, catalysis, and separation technologies.

Historical Context and Evolution of Bis-Piperidine Architectures

The study of bis-piperidine architectures has a rich history rooted in the exploration of natural products. Many complex alkaloids isolated from various natural sources, particularly marine sponges, feature bis-piperidine cores. mdpi.comnih.gov These naturally occurring compounds have often served as the inspiration for the synthesis of novel molecules with potential therapeutic applications.

One notable class of naturally occurring bis-piperidine compounds is the tetracyclic bis-piperidine alkaloids (TcBPAs), which were first identified in the 1990s. nih.gov These molecules are characterized by two piperidine units integrated into a larger macrocyclic framework and have shown promising antiproliferative activities against various cancer cell lines. mdpi.comnih.gov The structural complexity of these natural products has presented significant challenges to synthetic chemists, driving the development of innovative synthetic methodologies.

The evolution of synthetic strategies for bis-piperidine architectures has progressed from classical cyclization and condensation reactions to more sophisticated and stereoselective methods. Early approaches often resulted in mixtures of isomers, requiring tedious separation processes. Modern synthetic chemistry employs a range of advanced techniques to control the stereochemistry of the final product. These include:

Reductive amination: A powerful method for forming C-N bonds, often used to construct the piperidine ring itself. researchgate.net

Ring-closing metathesis: A versatile reaction for the formation of macrocycles, which is particularly useful in the synthesis of complex bis-piperidine alkaloids. acs.org

Asymmetric hydrogenation: This technique allows for the stereoselective reduction of precursors to yield specific isomers of the desired bis-piperidine compound. acs.org

These advancements have not only enabled the total synthesis of complex natural products but have also opened the door to the creation of novel, non-natural bis-piperidine derivatives with tailored properties for various applications. The synthesis of a series of novel bis-piperidine derivatives has been reported, with some compounds showing potential anticonvulsant activity. sphinxsai.comresearchgate.net

Interactive Data Tables

Below are tables summarizing key information about this compound and related research findings.

Table 1: Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC12H25N3PubChem uni.lu
Molecular Weight211.35 g/mol PubChem uni.lu
XLogP3-AA1.3PubChem uni.lu
Hydrogen Bond Donor Count1PubChem uni.lu
Hydrogen Bond Acceptor Count3PubChem uni.lu
Rotatable Bond Count3PubChem uni.lu
Exact Mass211.204847959 g/mol PubChem uni.lu
Monoisotopic Mass211.204847959 g/mol PubChem uni.lu
Topological Polar Surface Area19.5 ŲPubChem uni.lu
Heavy Atom Count15PubChem uni.lu
Formal Charge0PubChem uni.lu
Complexity161PubChem uni.lu

Table 2: Research Findings on Related Bis-Piperidine Compounds

Research AreaKey Findings
Natural Products Synthesis Tetracyclic bis-piperidine alkaloids (TcBPAs) from marine sponges exhibit significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov Their complex structures have spurred the development of advanced synthetic methods. mdpi.com
Medicinal Chemistry Synthetic bis-piperidine derivatives have been investigated for a range of biological activities, including anticonvulsant properties. sphinxsai.comresearchgate.net The cis-3,5-diamino-piperidine (DAP) scaffold, a mimic of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics, has been used to develop novel antibacterial agents that inhibit bacterial translation. nih.gov
Synthetic Methodology Stereoselective routes to tricyclic analogues of the bis(piperidine) alkaloid xestoproxamine C have been developed using dearomatization of a tricyclic pyridine (B92270) derivative followed by catalytic heterogeneous hydrogenation. acs.org

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYABCRZKRAJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284584
Record name N,N-Dimethyl[1,4′-bipiperidin]-4-amine
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Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205059-38-7
Record name N,N-Dimethyl[1,4′-bipiperidin]-4-amine
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Record name N,N-Dimethyl[1,4′-bipiperidin]-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
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Synthetic Methodologies and Strategic Route Design for N,n Dimethyl 1 Piperidin 4 Ylpiperidin 4 Amine

Retrosynthetic Disconnection Analysis for the N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine Framework

Retrosynthetic analysis of this compound reveals several possible disconnection points. The most logical approach involves disconnecting the C-N bond between the two piperidine (B6355638) rings and the dimethylamino group.

A primary disconnection can be made at the tertiary amine, suggesting a precursor secondary amine that can be methylated. This leads to 1-(piperidin-4-yl)piperidin-4-amine. This intermediate can be further disconnected at the C-N bond linking the two piperidine rings. This bond is readily formed through a reductive amination reaction. This key step identifies two critical building blocks: 4-aminopiperidine and 4-piperidone. To prevent unwanted side reactions, a protecting group strategy is often employed. A common choice is the tert-butoxycarbonyl (Boc) group for one of the piperidine nitrogens. This leads to the precursors 4-aminopiperidine and 1-Boc-4-piperidone. The synthesis of 1-Boc-4-aminopiperidine is a known process, often starting from N-benzyl-4-piperidone which can be converted to the desired product through a series of reactions including ketal formation, reaction with tert-butyl carbamate to form an imine, and subsequent catalytic hydrogenation molekula.com.

Direct Synthesis Protocols for this compound

Direct synthesis of the target molecule can be achieved through both multi-step and more streamlined one-pot approaches.

Convergent and Divergent Multi-Step Approaches

A convergent synthesis would involve the preparation of the two piperidine precursors separately before their coupling. A plausible and widely utilized method for the key coupling step is reductive amination researchgate.netorganic-chemistry.org.

The synthesis would commence with commercially available 1-Boc-4-piperidone and 4-aminopiperidine. The reductive amination of 1-Boc-4-piperidone with 4-aminopiperidine would form the protected bipiperidine intermediate, tert-butyl 4-(piperidin-4-ylamino)piperidine-1-carboxylate. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride nih.govdtic.mil.

Following the successful coupling, the Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to yield 1-(piperidin-4-yl)piperidin-4-amine nih.gov.

The final step is the exhaustive methylation of the primary amine. A well-established method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde to introduce the two methyl groups without the formation of quaternary ammonium salts nih.govnih.govtaylorandfrancis.com. This reaction is known for its high efficiency in converting primary and secondary amines to their corresponding tertiary amines nih.govmdpi.com.

A divergent approach could also be envisioned, starting from a common intermediate to generate a library of related compounds. For instance, the intermediate 1-(piperidin-4-yl)piperidin-4-amine could be used to synthesize a variety of N-substituted derivatives, including the target N,N-dimethylated compound.

Reaction Step Reactants Reagents and Conditions Product
Reductive Amination1-Boc-4-piperidone, 4-AminopiperidineSodium triacetoxyborohydride, Dichloromethanetert-butyl 4-(piperidin-4-ylamino)piperidine-1-carboxylate
Boc Deprotectiontert-butyl 4-(piperidin-4-ylamino)piperidine-1-carboxylateTrifluoroacetic acid, Dichloromethane1-(piperidin-4-yl)piperidin-4-amine
N,N-Dimethylation1-(piperidin-4-yl)piperidin-4-amineFormic acid, Formaldehyde (Eschweiler-Clarke reaction)This compound

One-Pot and Cascade Reaction Sequences

While a multi-step synthesis is robust, one-pot or cascade reactions offer increased efficiency by minimizing intermediate workups and purification steps. A potential one-pot procedure could involve the in-situ formation of the bipiperidine core followed by methylation. However, controlling the selectivity of the methylation step in the presence of other reactive nitrogen atoms could be challenging.

A more feasible cascade approach would be a tandem reductive amination and deprotection sequence. For instance, after the initial reductive amination to form the Boc-protected intermediate, the acid used to quench the reaction could also serve to initiate the deprotection of the Boc group, streamlining the process.

Derivatization Strategies for this compound at Nitrogen Centers

The presence of two tertiary nitrogen atoms in the final product allows for further derivatization, primarily through alkylation and acylation reactions, leading to the formation of quaternary ammonium salts.

Alkylation and Acylation Reactions

Alkylation: The tertiary amine can be further alkylated using alkyl halides. For instance, reaction with methyl iodide would lead to the formation of a quaternary ammonium iodide. The reactivity of the two tertiary nitrogens towards alkylation might differ based on their steric and electronic environments.

Acylation: While tertiary amines are generally not readily acylated, reactions with highly reactive acylating agents like acyl chlorides under specific conditions can sometimes lead to the formation of acylammonium salts, which can be useful intermediates mdpi.comnih.govresearchgate.netresearchgate.netgoogle.com. However, this is a less common derivatization for simple tertiary amines compared to quaternization.

Formation of Quaternary Ammonium Salts

The formation of quaternary ammonium salts is a common reaction for tertiary amines. This is typically achieved by reacting the tertiary amine with an alkylating agent. A common and effective reagent for this purpose is dimethyl sulfate nih.govrsc.orgchim.it. The reaction is generally an SN2 process and proceeds readily with unhindered tertiary amines. In the case of this compound, quaternization could potentially occur at either or both of the tertiary nitrogen atoms, leading to mono- or di-quaternary ammonium salts depending on the stoichiometry of the alkylating agent used nih.govmdpi.com. The choice of solvent can also influence the rate and outcome of the quaternization reaction.

Derivatization Reactant Reagent Product Type
AlkylationThis compoundMethyl iodideQuaternary ammonium iodide
QuaternizationThis compoundDimethyl sulfateQuaternary ammonium methyl sulfate

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, which involves the creation of specific stereoisomers, is a significant challenge in medicinal chemistry. The biological activity of such compounds can be highly dependent on their three-dimensional structure. Therefore, methods that allow for the precise control of stereochemistry are of paramount importance. While specific stereoselective synthetic routes for this compound are not extensively detailed in publicly available literature, several established strategies for the asymmetric synthesis of substituted piperidines can be adapted.

These strategies generally fall into several key categories:

Use of Chiral Auxiliaries: A common approach involves the temporary incorporation of a chiral auxiliary into the synthetic route. This auxiliary guides the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. For instance, chiral auxiliaries can be employed in diastereoselective reductions or alkylations of piperidine precursors. Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully used in the stereoselective synthesis of chiral piperidine derivatives through domino Mannich-Michael reactions. nih.gov Similarly, amino alcohols like (+)-(S,S)-pseudoephedrine can serve as effective chiral auxiliaries in asymmetric Mannich reactions to produce highly enantioenriched piperidine structures. digitellinc.com

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction. This is often a more efficient method as only a substoichiometric amount of the chiral entity is required. Key examples of asymmetric catalysis in piperidine synthesis include:

Asymmetric Hydrogenation: The reduction of prochiral pyridinium salts or enamides using chiral transition metal catalysts (e.g., based on rhodium or iridium) can yield enantiomerically enriched piperidines. researchgate.net This method has been applied to the synthesis of various chiral piperidine-containing pharmaceutical agents.

Asymmetric [4+2] Annulation: Chiral phosphine catalysts can mediate the enantioselective [4+2] annulation of imines with allenes to construct the piperidine ring with high stereocontrol. scientificupdate.com

Asymmetric Michael Addition: Chiral organocatalysts, such as bifunctional thioureas or squaramides, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems, which can be key intermediates in the synthesis of functionalized piperidines. nih.govnih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to construct the chiral piperidine ring. This approach can be effective but may be limited by the availability of suitable starting materials for the desired target molecule.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes can be used to selectively react with one enantiomer of a racemic mixture (kinetic resolution) or to desymmetrize a prochiral starting material to produce a chiral product. For example, transaminases can be used in dynamic kinetic resolutions to produce enantiopure piperidines. nih.gov

The application of these methodologies to the synthesis of chiral analogs of this compound would likely involve the synthesis of a chiral 4-aminopiperidine derivative as a key intermediate. For instance, an asymmetric synthesis could be designed to produce a specific enantiomer of 1-benzyl-4-aminopiperidine, which could then be coupled with a protected 4-piperidone derivative, followed by reductive amination and subsequent methylation to yield the final chiral product.

Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Piperidines

StrategyDescriptionAdvantagesDisadvantages
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Well-established, often high diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source.
Asymmetric Catalysis A chiral catalyst is used in substoichiometric amounts to control the stereochemistry of a reaction.High atom economy, catalytic use of the chiral source.Catalyst development can be challenging and expensive, optimization of reaction conditions is often required.
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules as starting materials.Access to enantiomerically pure starting materials.Limited by the availability and structural diversity of the chiral pool.
Enzymatic Methods Employs enzymes for stereoselective transformations.High enantioselectivity, mild reaction conditions.Enzyme stability and substrate scope can be limiting.

Sustainable Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of sustainable chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing the environmental impact of its production. This involves a holistic approach that considers the entire synthetic process, from the choice of starting materials to the final purification steps.

Utilization of Green Solvents and Catalysts

The selection of solvents and catalysts plays a pivotal role in the environmental footprint of a chemical synthesis.

Green Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For the synthesis of piperidine derivatives, including this compound, several greener solvent options can be considered:

Water: When feasible, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Certain hydrogenation and cyclization reactions for piperidine synthesis have been successfully carried out in water. wikipedia.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent that is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), can be viable alternatives to traditional chlorinated or ethereal solvents.

Green Catalysts: The use of efficient and recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, heterogeneous cobalt catalysts have been developed for the hydrogenation of pyridines to piperidines. wikipedia.org A surface single-atom alloy Ru1CoNP catalyst has been reported for the synthesis of piperidines from biomass-derived furfural. jocpr.com

Biocatalysts: Enzymes operate under mild conditions (temperature, pH) in aqueous media and exhibit high selectivity, thereby reducing energy consumption and byproduct formation.

Organocatalysts: Small organic molecules that can catalyze reactions offer an alternative to metal-based catalysts, which can be toxic and expensive.

The implementation of these green solvents and catalysts in the synthesis of this compound would require careful process development and optimization to ensure high yields and purity.

Atom-Economy and Waste Minimization in Production

Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. researchgate.net

To maximize the atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a convergent synthesis where the two piperidine rings are coupled in a highly efficient manner would be preferable to a linear synthesis with many steps that generate stoichiometric waste. Multicomponent reactions, such as the Ugi reaction, which can be used to synthesize 4-aminopiperidine derivatives, are excellent examples of atom-economical processes as they combine multiple starting materials into a single product in one step. emergingpub.comcore.ac.uk

Waste Minimization: Minimizing waste is a critical aspect of sustainable pharmaceutical manufacturing. Strategies for waste minimization in the production of this compound include:

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation.

Solvent Recycling: Implementing procedures to recover and reuse solvents, which often constitute the largest portion of waste in pharmaceutical production.

Catalyst Recovery and Reuse: Utilizing heterogeneous or immobilized catalysts that can be easily separated and recycled.

Telescoping Reactions: Designing synthetic sequences where intermediates are not isolated, but are carried forward in the same reaction vessel, reducing solvent use and waste from purification steps.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, can reduce the reliance on fossil fuels and contribute to a more sustainable process. jocpr.com

By integrating these principles of green chemistry, the synthesis of this compound can be made more environmentally friendly and economically viable.

Table 2: Principles of Green Chemistry and their Application in the Synthesis of this compound

PrincipleApplication in Synthesis
Prevention Design synthetic routes to minimize waste generation.
Atom Economy Maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity.
Designing Safer Chemicals Design chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimize the use of auxiliary substances or make them innocuous.
Design for Energy Efficiency Conduct synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Use raw materials and feedstocks that are renewable.
Reduce Derivatives Minimize or avoid unnecessary derivatization.
Catalysis Use catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Design chemical products to break down into innocuous products after use.
Real-time analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring and control.
Inherently Safer Chemistry for Accident Prevention Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dimethyl 1 Piperidin 4 Ylpiperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine in solution. By analyzing the interactions of atomic nuclei within a magnetic field, detailed information regarding the connectivity, chemical environment, and spatial arrangement of atoms can be obtained.

1D and 2D NMR Techniques (¹H, ¹³C, HSQC, HMBC, COSY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), would be instrumental in the complete assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would likely exhibit complex multiplets for the piperidine (B6355638) ring protons in the range of 1.5-3.5 ppm. The N-methyl protons would appear as a sharp singlet, typically around 2.2-2.5 ppm.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the piperidine rings would resonate in the aliphatic region (20-60 ppm), while the N-methyl carbons would appear at approximately 40-45 ppm.

2D NMR:

COSY: This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the spin systems within the two piperidine rings.

HSQC: This spectrum would correlate each proton signal to its directly attached carbon atom, facilitating the unambiguous assignment of both ¹H and ¹³C resonances.

HMBC: This technique would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity between the two piperidine rings and the positions of the substituents.

A detailed analysis of these spectra would confirm the this compound structure and provide insights into the preferred conformation of the molecule in solution.

Dynamic NMR Studies for Conformational Exchange

The piperidine rings in this compound are not static; they undergo rapid conformational exchange, primarily through a process of ring inversion (chair-chair interconversion). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energetics of these conformational changes.

At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. Below this temperature, separate, sharp signals for each conformer can be observed.

By analyzing the line shapes of the signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the conformational flexibility of the piperidine rings. For similar N-substituted piperidines, these energy barriers are typically in the range of 10-15 kcal/mol.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, indicative of the methylene (B1212753) and methyl groups. The C-N stretching vibrations of the tertiary amines would likely appear in the 1000-1250 cm⁻¹ range. The absence of significant peaks in the N-H stretching region (around 3300-3500 cm⁻¹) would confirm the tertiary nature of all nitrogen atoms.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-H stretching and bending vibrations would be particularly prominent. The skeletal vibrations of the piperidine rings would also give rise to characteristic Raman signals.

Together, the IR and Raman spectra would confirm the presence of all the key functional groups and provide a detailed picture of the vibrational modes of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₅N₃), the expected monoisotopic mass is 211.2048 Da. uni.lu HRMS analysis would be able to confirm this mass with high accuracy, typically within a few parts per million.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation through cleavage of the C-N bonds and the bond connecting the two piperidine rings. Common fragments would include ions corresponding to the loss of a methyl group, the dimethylamino group, or one of the piperidine rings. Analysis of these fragments would allow for the confirmation of the molecular structure.

Predicted Collision Cross Section (CCS) Data: Computational methods can predict the collision cross section of an ion, which is a measure of its shape and size. This can be a useful parameter in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.21213153.9
[M+Na]⁺234.19407154.9
[M-H]⁻210.19757155.7
[M+NH₄]⁺229.23867168.9
[M+K]⁺250.16801153.0
[M]⁺211.20430143.7
Data sourced from PubChem uni.lu

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would determine its three-dimensional structure with high precision, including bond lengths, bond angles, and torsional angles.

Solid-State Conformation and Packing Interactions

The crystallographic analysis would reveal the preferred conformation of the molecule in the solid state. It is expected that both piperidine rings would adopt a chair conformation. The analysis would also show the orientation of the dimethylamino group and the relative orientation of the two piperidine rings.

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include van der Waals forces and potentially weak C-H···N hydrogen bonds. The study of co-crystals, where the target molecule is crystallized with another compound, could reveal different packing arrangements and intermolecular interactions, providing further insight into the molecule's properties.

Hydrogen Bonding and Supramolecular Assembly

This compound possesses distinct hydrogen bond donor and acceptor sites that are likely to govern its aggregation in the solid state and its interactions in solution. The secondary amine within one of the piperidine rings (the N-H group of the piperidin-4-yl moiety) can act as a hydrogen bond donor. Conversely, the tertiary nitrogen atoms—one within the other piperidine ring and the exocyclic dimethylamino group—can function as hydrogen bond acceptors.

In the solid state, it is anticipated that the N-H group would participate in intermolecular hydrogen bonding with one of the tertiary amine nitrogens of a neighboring molecule. This interaction would likely lead to the formation of one-dimensional chains or more complex three-dimensional networks. The specific nature of the supramolecular assembly will be influenced by the steric bulk of the rest of the molecule and the efficiency of crystal packing. In analogous structures of simple piperidine and piperazine (B1678402) compounds, the formation of N-H···N hydrogen-bonded chains is a common and dominant feature in their crystal structures. ed.ac.uk

The potential for hydrogen bonding can be summarized as follows:

Interaction Type Donor Acceptor Expected Geometry
IntermolecularPiperidine N-HPiperidine Ring NLinear to slightly bent
IntermolecularPiperidine N-HDimethylamino NLinear to slightly bent

Conformational Analysis of the Bis-Piperidine System in this compound

The conformational landscape of this compound is primarily defined by the conformations of its two interconnected piperidine rings. The piperidine ring, analogous to cyclohexane, strongly prefers a chair conformation to minimize angle and torsional strain.

Each piperidine ring in the molecule is expected to exist predominantly in a chair conformation. The interconversion between the two chair forms, known as a ring flip, proceeds through higher-energy transition states, including the twist-boat and boat conformations. The energy barrier for the chair-to-chair interconversion in unsubstituted piperidine is similar to that of cyclohexane, which is approximately 10-11 kcal/mol.

The transition from a chair to a boat conformation involves significant energetic penalties due to increased torsional strain from eclipsing interactions and steric strain from flagpole interactions in the boat form. The twist-boat conformation is a lower-energy intermediate between the chair and boat forms.

A generalized energy profile for the conformational interconversion of a piperidine ring is presented below:

Conformation Relative Energy (kcal/mol) Key Strain Elements
Chair0Minimal angle and torsional strain
Twist-Boat~5-6Reduced flagpole interactions compared to boat
Boat~6-7Flagpole steric strain, torsional strain
Half-Chair~10-11Significant angle and torsional strain (Transition State)

It is important to note that these are approximate values for an unsubstituted ring, and the presence of substituents, as in this compound, will modulate these energy differences.

The substituents on both piperidine rings play a crucial role in determining the lowest energy conformation of the entire molecule. For a substituted piperidine in a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

In the case of the piperidine ring bearing the N,N-dimethylamino group, this substituent at the 4-position will strongly favor the equatorial orientation to minimize steric hindrance.

For the second piperidine ring, the situation is more complex. This ring is substituted at the 1-position by the other piperidine ring and has a secondary amine (N-H) group. The large piperidinyl substituent at the nitrogen atom (position 1) will also have a conformational preference. In many N-substituted piperidines, a bulky N-substituent can influence the ring's conformational equilibrium. However, the connection via the 4-position of the other ring places the bulk further away, likely resulting in both piperidine rings adopting a chair conformation with the large substituent groups in equatorial positions to achieve maximum thermodynamic stability.

The likely lowest energy conformation of this compound is therefore predicted to be a di-chair conformation where the piperidinyl group on the first ring and the dimethylamino group on the second ring both occupy equatorial positions. This arrangement minimizes steric repulsions and leads to the most stable three-dimensional structure. In similar complex piperidine-containing molecules, the piperidine rings have been observed to adopt chair conformations. mdpi.com

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 1 Piperidin 4 Ylpiperidin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Ground State Properties

There are no specific published studies that utilize Density Functional Theory (DFT) to calculate the ground state properties of N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine. Such a study would typically involve optimizing the molecular geometry and calculating electronic properties like HOMO/LUMO energies, electrostatic potential, and Mulliken charges. However, the specific functionals and basis sets that would be most appropriate for this molecule have not been reported.

Ab Initio Methods for High-Accuracy Calculations

No high-accuracy ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, have been documented for this compound. These methods would provide a more precise understanding of its electronic structure and energetics, but the computational cost is high, and no research groups have published such investigations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

There is no available research on the use of molecular dynamics (MD) simulations to explore the conformational space of this compound. Such simulations would be valuable for understanding the flexibility of the piperidinyl-piperidine linkage, identifying low-energy conformers, and studying how different solvents might influence its three-dimensional structure and intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Experimental Validation

No computational studies predicting the spectroscopic parameters of this compound have been found in the scientific literature. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) are often performed to aid in the interpretation of experimental spectra. However, for this specific compound, no such predictive studies or their experimental validations have been published.

Reaction Mechanism Studies and Transition State Identification Involving this compound

There is a lack of published research on the theoretical investigation of reaction mechanisms involving this compound. Computational studies in this area would focus on identifying transition states, calculating activation energies, and elucidating the pathways of reactions where this molecule acts as a reactant, catalyst, or product. To date, no such theoretical explorations have been reported.

Chemical Reactivity and Functional Diversification of N,n Dimethyl 1 Piperidin 4 Ylpiperidin 4 Amine

Protonation Equilibria and Basicity of Amine Centers

Secondary Piperidine (B6355638) Amine (-NH-) : This is expected to be the most basic site. Aliphatic secondary amines are generally more basic than tertiary amines due to a combination of inductive effects and solvation effects of the protonated form.

Tertiary Piperidine Amine (-N<) : This nitrogen is part of the bipiperidine linkage. Its basicity is expected to be slightly lower than that of the secondary amine.

Tertiary Dimethylamino Group (-N(CH₃)₂) : This exocyclic tertiary amine is also a strong base, with a basicity comparable to, or slightly less than, the tertiary ring amine.

The electron-donating alkyl groups attached to the nitrogen atoms increase the electron density on them, making the lone pairs more available for protonation. In contrast to aromatic amines like anilines, where the nitrogen lone pair is delocalized into the aromatic ring, the lone pairs on the nitrogens in this aliphatic structure are localized, contributing to their strong basicity. researchgate.net The substitution pattern on a piperidine or pyridine (B92270) ring significantly influences the pKa value. researchgate.netstackexchange.com For instance, electron-donating groups enhance basicity, a principle that applies to the alkyl-substituted nitrogens in the target molecule. stackexchange.com

The protonation of this molecule will occur in a stepwise manner, with the most basic site (likely the secondary amine) being protonated first. The pKa values for each protonation step would be influenced by the electrostatic repulsion between the positively charged centers as subsequent protons are added.

Table 1: Predicted Basicity Ranking of Amine Centers

Amine Center Type Predicted Basicity Rationale
Piperidine -NH- Secondary Aliphatic 1st (Most Basic) Favorable inductive and solvation effects for the conjugate acid.
Piperidine Linkage -N< Tertiary Aliphatic 2nd Standard tertiary aliphatic amine basicity.

Regioselective Functionalization of the Piperidine Rings

The presence of multiple reactive sites allows for the regioselective functionalization of N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine. The secondary amine is the most nucleophilic and sterically accessible site, making it the primary target for electrophilic substitution reactions such as N-alkylation and N-acylation. researchgate.net

N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides would preferentially occur at the secondary amine. Standard N-alkylation conditions, such as reacting the amine with an alkyl halide in the presence of a base, can be employed. diva-portal.orgnih.gov Similarly, reductive amination provides another route for N-alkylation. google.com This regioselectivity allows for the introduction of a wide variety of substituents onto one of the piperidine rings, creating a library of derivatives with potentially different properties. For instance, a general platform for N-alkylation using copper metallaphotoredox catalysis could be applied to functionalize the secondary amine with diverse primary, secondary, or tertiary alkyl bromides under mild, room-temperature conditions. princeton.edu

Functionalization of the Piperidine Backbone: While less common, C-H functionalization of the piperidine rings is also possible, though it typically requires specific catalysts and directing groups to achieve regioselectivity. nih.govcore.ac.uk Such reactions are less straightforward due to the multiple, chemically similar C-H bonds on the saturated rings.

Table 2: Potential Regioselective Functionalization Reactions

Reaction Type Reagent Example Primary Reactive Site Expected Product
N-Alkylation Methyl Iodide (CH₃I) Secondary Amine (-NH-) N,N-dimethyl-1'-(methyl)-1,4'-bipiperidin-4-amine
N-Acylation Acetyl Chloride (CH₃COCl) Secondary Amine (-NH-) 1'-(4-(dimethylamino)-1,4'-bipiperidin-1-yl)ethan-1-one

Catalytic Activity and Coordination Chemistry of this compound as a Ligand

The multiple nitrogen atoms with available lone pairs make this compound a potentially valuable polydentate ligand in coordination chemistry. nsu.ru

This molecule can act as a chelating ligand, binding to a single metal center through two or more of its nitrogen atoms. The flexible piperidine rings allow it to adopt various conformations to accommodate the geometric preferences of different metal ions. tcd.ie The specific coordination mode would depend on the metal, the solvent, and the reaction conditions.

Structurally related N-heterocyclic ligands, such as 4,4'-bipyridine (B149096), are well-known for forming coordination polymers and metal-organic frameworks (MOFs). ub.edumdpi.com While 4,4'-bipyridine acts as a rigid linear spacer, the flexible, saturated backbone of this compound would lead to different types of coordination architectures. Its behavior might be more comparable to flexible bis(guanidine) researchgate.net or chiral diamine ligands, which can form stable chelate complexes with transition metals. researchgate.net

The coordination could involve:

Bidentate Chelation: Using the secondary amine and the adjacent tertiary amine to form a stable six-membered chelate ring with a metal ion.

Bridging Ligand: Linking two different metal centers, with one nitrogen coordinating to each metal, potentially leading to the formation of coordination polymers.

Table 3: Potential Coordination Modes

Coordination Mode Donating Atoms Potential Metal Ions Resulting Structure
Bidentate Secondary N, Tertiary Linkage N Cu(II), Ni(II), Zn(II), Pd(II) Mononuclear complex
Bidentate Tertiary Linkage N, Dimethylamino N Cu(II), Ni(II), Zn(II), Pd(II) Mononuclear complex

The complexes formed from this compound have potential applications in catalysis. Many transition metal complexes with nitrogen-based ligands are active catalysts for a variety of organic transformations. rsc.org

Homogeneous Catalysis: As a ligand, it could be used in homogeneous catalysis for reactions like cross-coupling, hydrogenation, or oxidation. For instance, palladium complexes with bipyridine-type ligands are effective pre-catalysts for Suzuki, Heck, and Sonogashira coupling reactions. researchgate.net A complex of this piperidine-based ligand with palladium could potentially exhibit similar activity, with the advantage of the ligand's flexibility and solubility in organic solvents.

Heterogeneous Catalysis: The molecule could also be incorporated into a heterogeneous catalyst system. It could be grafted onto a solid support like silica (B1680970) or a polymer, and then metalated. This heterogenization facilitates catalyst recovery and reuse, which is a key principle of green chemistry. researchgate.net Bipyridine-based organosilica nanotubes have been successfully used to create robust molecular iridium heterogeneous catalysts for C–H activation reactions. nih.gov A similar strategy could be envisioned for this bipiperidine ligand.

Furthermore, the compound itself, being a basic amine, could function as an organocatalyst for reactions such as Knoevenagel or Michael additions, similar to how piperidine is used. nih.gov

Applications of N,n Dimethyl 1 Piperidin 4 Ylpiperidin 4 Amine As a Versatile Chemical Building Block and Scaffold

Utilization in the Construction of Complex Organic Molecules

The 1,4'-bipiperidine framework, the core of N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine, serves as a robust scaffold for the synthesis of more complex molecular architectures. The presence of two piperidine (B6355638) rings offers multiple points for functionalization, allowing for the creation of diverse chemical libraries. The secondary amine in one ring and the tertiary amine in the other provide distinct reactive sites.

For instance, derivatives of the 1,4'-bipiperidine core have been employed in the synthesis of biologically active compounds. A notable example is the use of 1,4'-bipiperidine-1-carboxylic chloride hydrochloride as a binding agent in the synthesis of cyclic trialkylsilyl compounds. researchgate.net Furthermore, the synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been demonstrated, highlighting the utility of this scaffold in constructing compounds with potential therapeutic applications.

Below is a table summarizing examples of complex molecules synthesized using the 1,4'-bipiperidine scaffold.

Derivative of 1,4'-BipiperidineApplication in SynthesisResulting Complex Molecule
1,4'-Bipiperidine-1-carboxylic chloride hydrochlorideBinding agentCyclic trialkylsilyl compounds researchgate.net
1,4'-BipiperidineStarting material3-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides

Role in the Design and Synthesis of Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. The rigid, yet conformationally flexible, structure of the bipiperidine scaffold makes it an attractive candidate for the design of novel chiral ligands.

While direct examples of chiral ligands derived from this compound are not prevalent in the literature, the closely related 2,2'-bipiperidine scaffold has been successfully used to create chiral ligands. For example, chiral 2,2'-bipiperidine has been used as a "chirality-controlling chelate" in platinum complexes to restrict the dynamic motion of guanine (B1146940) adducts, demonstrating how a chiral bipiperidine framework can impose stereochemical control. unife.it

The following table illustrates the potential of bipiperidine and bipyridine scaffolds in asymmetric catalysis.

ScaffoldType of Asymmetric TransformationMetal Catalyst
Chiral 2,2'-BipiperidineControl of adduct conformationPlatinum unife.it
Chiral 2,2'-BipyridineAminolysis of epoxides, Allylation of aldehydesVarious japtronline.com

Integration into Functional Materials and Supramolecular Assemblies

The diamine nature of this compound makes it a promising candidate for incorporation into various functional materials, including polymers, framework materials, and supramolecular assemblies.

Diamines are fundamental building blocks for condensation polymers such as polyamides and polyurethanes. libretexts.orgresearchgate.net The two reactive nitrogen atoms in the 1,4'-bipiperidine core of this compound could potentially react with dicarboxylic acids or diisocyanates to form novel polymers. The rigid and bulky bipiperidine unit would be expected to influence the physical and mechanical properties of the resulting polymers, potentially leading to materials with enhanced thermal stability or specific morphologies.

While there is a lack of specific research on polymers derived from this compound, the general principles of polymer chemistry support this potential application. For example, polyamides are synthesized from the reaction of a diamine and a dicarboxylic acid. chemguide.co.uk

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. While aromatic linkers like bipyridines are commonly used, there is growing interest in aliphatic linkers for the construction of MOFs with unique properties. mdpi.comresearchgate.net The 1,4'-bipiperidine scaffold, with its two nitrogen atoms, could act as a ditopic linker to coordinate with metal centers, forming coordination polymers or MOFs. rsc.org The flexibility of the aliphatic rings could lead to framework materials with interesting dynamic properties.

The nitrogen atoms in the bipiperidine structure can also participate in hydrogen bonding, which is a key interaction in the formation of supramolecular assemblies. japtronline.com The self-assembly of this compound with complementary molecules could lead to the formation of co-crystals, gels, or other ordered structures with potential applications in sensing or materials science. brighton.ac.uk The ability of piperazine (B1678402), a related diamine, to form hydrogen-bonded networks in co-crystals highlights this potential. rsc.org

Functionalized nanoparticles are another area where this compound could find use. The amine groups can be used to attach the molecule to the surface of nanomaterials, thereby modifying their properties for applications in drug delivery or catalysis. rsc.org

Precursor Chemistry for the Formation of Novel Heterocyclic and Polycyclic Systems

The piperidine ring is a common motif in natural products and pharmaceuticals, and it often serves as a starting point for the synthesis of more complex fused heterocyclic systems. The 1,4'-bipiperidine structure of this compound provides a foundation for the construction of novel polycyclic architectures.

For example, intramolecular reactions involving functional groups on the piperidine rings can lead to the formation of fused or bridged systems. The stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles has been achieved starting from a protected 4-oxopiperidine, a related starting material. Furthermore, the synthesis of fused tricyclic piperazine and piperidine derivatives has been explored for the development of potential antipsychotic agents. core.ac.uk These examples demonstrate the utility of the piperidine core in building complex, multi-ring systems. The presence of two interconnected piperidine rings in this compound could enable the synthesis of unique and complex polycyclic structures with potential biological activity.

Future Research Trajectories and Unexplored Potentials in N,n Dimethyl 1 Piperidin 4 Ylpiperidin 4 Amine Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of complex piperidine (B6355638) structures is a cornerstone of modern organic and medicinal chemistry. nih.gov Traditional methods for constructing molecules like N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine often rely on multi-step sequences involving reductive amination of piperidone precursors. nih.gov Future research trajectories are aimed at developing more advanced and sustainable synthetic strategies that offer improvements in efficiency, atom economy, and environmental impact.

Key areas of development include:

One-Pot and Multicomponent Reactions (MCRs): Shifting from sequential operations to one-pot processes or MCRs can significantly streamline the synthesis. An MCR approach could potentially construct the core bis-piperidine structure from simpler, readily available starting materials in a single step, reducing waste and purification efforts. nih.gov

Catalytic C-H Activation/Functionalization: Instead of relying on pre-functionalized starting materials, future methods could involve the direct C-H functionalization of simpler piperidine precursors. This powerful strategy allows for the late-stage introduction of complexity, offering a more convergent and flexible route to the target molecule and its derivatives.

Green Chemistry Approaches: Emphasis will be placed on using environmentally benign solvents (like water), developing heterogeneous catalysts for easy separation and recycling, and employing energy-efficient reaction conditions, possibly through photoredox or electrocatalysis. nih.gov For instance, the hydrogenation of pyridine (B92270) precursors, a common route to piperidines, is being optimized with non-precious metal catalysts like cobalt in aqueous media. nih.gov

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives
MethodologyDescriptionPotential Advantages for this compound SynthesisReference
Classical Reductive AminationStepwise reaction of a piperidone with an amine followed by reduction.Well-established and reliable. nih.gov
Intramolecular CyclizationFormation of a piperidine ring from a linear precursor containing a nitrogen source.High control over stereochemistry. nih.gov
[5+1] AnnulationIntermolecular cyclization combining a five-atom component with a one-atom component.Convergent approach, potentially reducing step count. nih.gov
Hydrogenation of PyridinesReduction of a corresponding pyridine-based precursor to the saturated piperidine ring.Access to a wide range of precursors; can be achieved with sustainable catalysts. nih.gov

Integration with Automated Synthesis and Flow Chemistry Techniques

The translation of synthetic methodologies from the laboratory bench to industrial-scale production necessitates robust and scalable processes. Automated synthesis and flow chemistry are at the forefront of this evolution, offering significant advantages over traditional batch processing.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow reactor offers enhanced control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This leads to improved reaction yields, higher purity, and inherently safer processes by minimizing the volume of hazardous reagents at any given time. Flow chemistry has been successfully applied to the synthesis of various piperidine and pyrrolidine (B122466) derivatives via electroreductive cyclization in microreactors. researchgate.net Such a setup could be envisioned for the key bond-forming steps in the synthesis of the target molecule.

Automated Synthesis Platforms: The use of automated synthesis modules can accelerate the discovery and optimization of reaction conditions. nih.gov These platforms can perform numerous experiments in parallel, systematically varying catalysts, solvents, and other parameters to rapidly identify the optimal conditions for synthesizing this compound. Furthermore, automation is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

The integration of these techniques would not only make the synthesis more efficient and scalable but also facilitate rapid analogue synthesis for exploring the chemical space around this scaffold.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Approaches

A thorough understanding of a molecule's structure, conformation, and reaction mechanisms is critical for optimizing its synthesis and exploring its properties. Advanced spectroscopic and computational methods are indispensable tools for gaining these deeper insights.

Advanced Spectroscopic Techniques: While standard techniques like 1H and 13C NMR and FT-IR are routine for structural characterization, more advanced methods can provide deeper insights. researchgate.netresearchgate.net Two-dimensional NMR techniques (e.g., HSQC, HMBC) can unambiguously assign all proton and carbon signals, which is crucial for complex structures like this compound. In-situ spectroscopy (e.g., ReactIR) can be used to monitor reaction progress in real-time, helping to identify reaction intermediates and elucidate kinetic profiles.

Computational Chemistry: Computational modeling provides a powerful lens to study aspects of the molecule that are difficult to observe experimentally. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic data (NMR, IR spectra), determine the most stable conformations of the piperidine rings, and map out reaction energy profiles to elucidate synthetic mechanisms. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule over time, providing insights into its flexibility and interactions with its environment. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, fragment-based QSAR models can be developed to predict the activity of novel derivatives, guiding the design of more potent compounds. researchgate.net

Table 2: Application of Advanced Analytical and Computational Methods
TechniqueApplication to this compoundExpected InsightReference
2D NMR (HSQC, HMBC)Complete and unambiguous assignment of proton and carbon signals.Confirmation of connectivity and molecular structure. mdpi.com
X-ray CrystallographyDetermination of the solid-state structure and conformation.Precise bond lengths, angles, and intermolecular interactions. researchgate.net
Density Functional Theory (DFT)Calculation of molecular orbitals, vibrational frequencies, and reaction pathways.Understanding of electronic structure, reactivity, and synthetic mechanisms. researchgate.net
Molecular Docking & MD SimulationsModeling interactions with potential biological targets.Prediction of binding modes and affinities. nih.govrsc.org

Exploration of Novel Applications in Catalysis and Material Science Beyond Current Paradigms

The unique structural features of this compound, particularly its multiple basic nitrogen atoms, suggest potential applications beyond its role as a synthetic intermediate.

Catalysis: The presence of multiple amine functionalities makes the molecule a candidate for use as a ligand in organometallic catalysis or as an organocatalyst itself. The two piperidine nitrogens and the dimethylamino group could act as a multidentate ligand, coordinating to metal centers to facilitate a variety of chemical transformations. Its basicity also makes it a potential catalyst for reactions like Knoevenagel condensations or Michael additions, similar to how piperidine is used to catalyze the synthesis of 2-amino-4H-chromenes. nih.gov

Material Science: Diamines are fundamental building blocks in polymer chemistry, used in the synthesis of polyamides and polyurethanes. This compound could serve as a novel monomer. The rigid bis-piperidine core could impart unique thermal and mechanical properties to the resulting polymers. Furthermore, the tertiary amine groups could be quaternized to create polycationic materials suitable for applications such as gene delivery, antimicrobial coatings, or as components in ion-exchange resins. The compound could also be investigated as a curing agent for epoxy resins or as a building block for creating luminescent materials when incorporated into conjugated systems. mdpi.com

The exploration of these novel applications requires a multidisciplinary approach, combining synthetic chemistry with catalyst screening, polymer science, and materials characterization to fully realize the untapped potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation : React piperidin-4-amine derivatives with methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Monitor purity via TLC or HPLC .
  • Optimization : Adjust reaction temperature (40–60°C) and base strength to minimize side reactions (e.g., over-alkylation). For stereochemical control, chiral catalysts or enantiopure precursors may be required .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Techniques :

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Example: A related compound showed [M+H]⁺ at m/z 452 .
  • ¹H/¹³C NMR : Analyze chemical shifts for methyl groups (δ ~2.2–2.5 ppm for N–CH₃) and piperidine protons (δ ~1.5–3.0 ppm). Compare to reference spectra .
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence biological activity or binding affinity?

  • Experimental Design :

  • Synthesize enantiomers (e.g., (1R,4R) vs. (1S,4S)) using chiral precursors or resolution techniques .
  • Compare bioactivity in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, stereoisomers of similar compounds showed 10-fold differences in IC₅₀ values .
    • Data Interpretation : Use molecular docking to correlate spatial orientation of substituents with target interactions.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during characterization?

  • Methodology :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling patterns in ¹H NMR can distinguish axial vs. equatorial protons .
  • High-Resolution MS (HRMS) : Confirm exact mass to rule out isotopic or adduct interference .
  • Purity Assessment : Use HPLC with UV/Vis or ELSD detectors to detect impurities that distort spectral data .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during synthesis?

  • Approaches :

  • Controlled Stoichiometry : Use a 1:1 molar ratio of amine to alkylating agent.
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction progress .

Data Contradiction Analysis

Parameter Compound 37 (1R,4R) Compound 41 (1S,4S) Interpretation
MS (ESI+) m/z 452 [M+H]⁺m/z 452 [M+H]⁺Same molecular weight, confirming identical composition.
¹H NMR (δ ppm) Distinct coupling patternsMirror-image shiftsStereochemistry alters proton environments, validated by NOESY.

Retrosynthesis Analysis

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N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.